molecular formula C10H17NO4 B1387594 Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid CAS No. 1219354-44-5

Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid

Cat. No.: B1387594
CAS No.: 1219354-44-5
M. Wt: 215.25 g/mol
InChI Key: RTKZSSDMLTUQNG-UHFFFAOYSA-N
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Description

Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid is a spirocyclic compound featuring a bicyclic 1,4-dioxa-8-aza-spiro[4.5]decane core fused to an acetic acid moiety substituted with an amino group. Its Boc-protected derivative, N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid (CAS: 876761-75-0), is widely used in pharmaceutical synthesis due to its stability and reactivity in peptide coupling reactions . The unprotected form, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS: 54621-18-0), serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting endothelial differentiation gene receptors (Edg-2) for cardiovascular diseases .

Properties

IUPAC Name

2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKZSSDMLTUQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(C(=O)O)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one

Commercially available 1,4-dioxaspiro[4.5]decan-8-one serves as the primary precursor. This compound contains the essential spirocyclic structure with a ketone functional group at position 8, which is pivotal for subsequent modifications.

Acylation with Diethyloxalate

  • Reaction Conditions: The acylation involves treating the ketone with diethyloxalate in the presence of a strong base, such as lithium diisopropylamide (LDA) , at low temperatures (around $$-78^\circ C$$) to control reactivity and selectivity.
  • Mechanism: The base deprotonates the ketone, facilitating nucleophilic attack on diethyloxalate, leading to the formation of an acylated intermediate, which is crucial for subsequent cyclization steps.

Cyclization with Hydrazine Derivatives

  • Reagents: Propyl hydrazine is employed to cyclize the acylated intermediate, resulting in tetrahydroindazole derivatives.
  • Yield: This step typically affords the tetrahydroindazole core with yields around 82%, indicating high efficiency under optimized conditions.

Hydrolysis and Functionalization

  • Hydrolysis: The ester groups are hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
  • Amide Formation: The acid is then coupled with amines such as dimethylamine or piperidine to generate amide derivatives, which are precursors for the final amino acid.

Final Modification: Removal of Protecting Groups and Reductive Amination

  • Deprotection: Removal of ketal protecting groups exposes reactive sites.
  • Reductive Amination: The amino group is introduced via reductive amination, completing the synthesis of amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid.

Alternative Synthetic Approaches

Direct Cyclization and Functionalization

Some research suggests direct cyclization of suitable precursors, such as amino alcohols or amino acids, with spirocyclic intermediates, followed by oxidation or reduction steps to incorporate the amino and acetic acid functionalities efficiently.

Use of Hydrazine Derivatives

Hydrazine derivatives are versatile reagents for constructing the spirocyclic core, as demonstrated in the synthesis of related compounds, where cyclization with hydrazines yields heterocyclic frameworks with high regioselectivity.

Data Table Summarizing Key Preparation Methods

Step Reagents Conditions Purpose Yield/Notes
1. Acylation Diethyloxalate, LDA $$-78^\circ C$$, inert atmosphere Introduce acyl group onto spiro ketone Good yield (~80%)
2. Cyclization Propyl hydrazine Reflux or controlled temperature Form tetrahydroindazole core ~82% yield
3. Hydrolysis Acidic/basic hydrolysis Mild conditions Convert ester to acid Quantitative or high yield
4. Amide coupling Dimethylamine or piperidine Coupling reagents, room temperature Attach amino groups High efficiency
5. Deprotection & reduction Acidic or basic conditions Mild heat, reductive agents Final amino acid formation Complete conversion

Research Findings and Notes

  • The synthesis pathway involving acylation with diethyloxalate followed by cyclization with hydrazine derivatives is well-documented for constructing the spirocyclic core with high yields.
  • The use of protecting groups like ketals is crucial to prevent undesired side reactions during multi-step synthesis.
  • Alternative routes include direct cyclization of amino alcohols with suitable electrophiles, but these are less commonly reported due to lower regioselectivity.

Chemical Reactions Analysis

Types of Reactions: Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and acetic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by modulating specific cellular pathways involved in cancer proliferation. For example, a study found that modifications of this compound showed promising results in reducing cell viability in certain cancer cell lines .
  • Neuroprotective Effects : Research indicates that amino acids with spiro structures can interact with neurotransmitter receptors, potentially offering neuroprotective benefits. This interaction could lead to the development of treatments for neurodegenerative diseases such as Alzheimer's .

Materials Science

In materials science, the unique structure of this compound contributes to the development of new materials:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of biodegradable polymers, which are increasingly important for environmental sustainability. Its incorporation into polymer chains enhances mechanical properties while maintaining biodegradability .
  • Nanocomposites : The compound's ability to form stable complexes with metal ions makes it suitable for use in nanocomposite materials, which can have applications ranging from electronics to catalysis .

Analytical Chemistry

This compound is also valuable in analytical chemistry:

  • Chromatography : Its unique chemical properties allow it to be used as a chiral stationary phase in high-performance liquid chromatography (HPLC), aiding in the separation of enantiomers in pharmaceutical compounds .
  • Spectroscopic Techniques : The compound exhibits distinct spectral characteristics that can be leveraged in spectroscopic analyses, providing insights into molecular interactions and conformational changes under various conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Neuroprotective effects
Materials SciencePolymer synthesis
Nanocomposite development
Analytical ChemistryChiral stationary phase for HPLC
Spectroscopic analysis

Case Study 1: Anticancer Activity

A study conducted on modified derivatives of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Research on biodegradable polymers incorporating this compound revealed enhanced tensile strength and degradation rates compared to traditional petroleum-based plastics. This advancement supports environmental sustainability efforts.

Mechanism of Action

The mechanism by which Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid 876761-75-0 C₁₅H₂₅NO₆ 315.36 Boc-protected amino group; spirocyclic core
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 54621-18-0 C₉H₁₅NO₄ 201.22 Unprotected amino acid; reactive intermediate
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid 134136-04-2 C₁₀H₁₆O₄ 200.23 Lacks amino group; simple spiro-acetic acid
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid 1935183-99-5 C₁₀H₁₅FO₄ 218.22 Fluorine substitution; altered reactivity

Functional Differences

Reactivity: The Boc-protected derivative is stable under basic conditions but undergoes deprotection in acidic media . The unprotected amino acid exhibits higher nucleophilicity, enabling direct participation in amide bond formation . Fluorinated analogues (e.g., 2-{8-fluoro...}) show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Activity: Amino-substituted spiro compounds (e.g., 8-amino-1,4-dioxaspiro...) are critical in designing Edg-2 receptor inhibitors, which modulate lipid signaling pathways in cardiovascular diseases . Non-amino variants (e.g., 2-(1,4-dioxaspiro...)) lack direct bioactivity but serve as scaffolds for further functionalization .

Biological Activity

Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid, also known as (8-amino-1,4-dioxaspiro[4.5]dec-8-yl)acetic acid, is a compound with significant biological activity, particularly in the context of neuropharmacology and receptor interactions. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 134136-04-2
  • Structure : The compound features a spiro structure that contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic framework and subsequent functionalization to introduce the amino and acetic acid moieties. Research has demonstrated various synthetic routes that yield high purity and yield of the compound, which is crucial for biological testing.

Neuropharmacological Effects

Recent studies have highlighted the compound's role as a selective agonist for the 5-HT1A receptor , a critical target in treating anxiety and depression. For instance:

  • Binding Affinity : The compound exhibits significant binding affinity for the 5-HT1A receptor with a pD2 value indicating moderate potency (pD2 = 8.61) .
  • Selectivity : It demonstrates moderate selectivity relative to α1-adrenoceptors (selectivity ratio of 18), suggesting potential for reduced side effects compared to non-selective agents .

Analgesic and Anti-inflammatory Properties

The compound has also been evaluated for its analgesic and anti-inflammatory properties:

  • In vitro Studies : Inhibition assays have shown that derivatives of this compound can significantly reduce inflammatory cytokines such as TNF-α, indicating potential use in inflammatory conditions .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : A study on novel derivatives showed that specific modifications to the amino group enhanced anti-inflammatory activity, with some compounds achieving over 90% inhibition in edema models compared to standard treatments like diclofenac .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of this compound in animal models of stress-induced anxiety. Results indicated that treatment with this compound resulted in reduced anxiety-like behaviors and improved cognitive function .

Summary of Findings

Property Value/Observation
Molecular Weight215.25 g/mol
Binding Affinity (pD2)8.61
Selectivity Ratio18 (5-HT1A/α1-adrenoceptors)
Anti-inflammatory Activity>90% inhibition in edema models
Neuroprotective EffectsReduced anxiety-like behaviors in models

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid, and how can yields be optimized?

  • Methodology : The compound is synthesized via reductive amination starting from 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid. Benzyl substituents are introduced using benzaldehyde, NaCNBH₃, and Et₃N, followed by esterification with trimethylsilyldiazomethane. Yields (~55% over two steps) can be improved by optimizing stoichiometry, reaction time, and purification techniques (e.g., LCMS monitoring and flash chromatography) .

Q. How should researchers handle safety and regulatory compliance for this compound?

  • Guidelines : The compound is classified under EU Regulation (EC) No 1272/2008 as a skin sensitizer (H317) and environmentally toxic (H412). Safe handling requires PPE (gloves, lab coats), fume hood use, and adherence to waste disposal protocols for substances with aquatic chronic toxicity. Refer to Safety Data Sheets (SDS) for GHS07 and GHS09 labeling details .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methods : Use LC-MS for preliminary characterization (e.g., m/z = 470.2 [MH]⁺ as in ). Confirm spirocyclic structure via ¹H/¹³C NMR, focusing on unique proton environments (e.g., spirocyclic ether oxygen shifts). Purity can be assessed via HPLC with UV detection or GC-MS for volatile derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., MDM2-p53 or EDG2)?

  • Approach : Molecular dynamics (MD) simulations can predict binding affinities by analyzing hydrophobic interactions (e.g., Phe, Trp, Leu residues in MDM2-p53). Dock spirocyclic scaffolds into receptor active sites using software like AutoDock Vina. Validate with in vitro assays (e.g., fluorescence polarization for MDM2 inhibition) .

Q. What strategies exist to mitigate conflicting data in structure-activity relationship (SAR) studies for spirocyclic derivatives?

  • Resolution : Discrepancies in SAR may arise from stereochemical variations or solvent effects. Use enantioselective synthesis (e.g., chiral catalysts) to isolate active stereoisomers. Perform solvent polarity studies (e.g., dioxane vs. DMF) to assess conformational stability .

Q. How can environmental persistence and degradation pathways of this compound be analyzed?

  • Protocols : Conduct OECD 301/302 biodegradation tests to evaluate half-life in aquatic systems. Use LC-QTOF-MS to identify degradation products (e.g., cyclohexanone derivatives). Model eco-toxicity via QSAR tools for hazard prioritization .

Q. What functionalization methods enable diversification of the spirocyclic core for drug discovery?

  • Synthetic Routes :

  • Acylation : React the amino group with activated esters (e.g., Example 55 in ).
  • Reductive Amination : Introduce alkyl/aryl groups using aldehydes/ketones and NaBH₃CN.
  • Ester Hydrolysis : Convert methyl esters to carboxylic acids for conjugation (e.g., peptide coupling) .

Methodological Considerations

  • Contradictions in Evidence : and classify the compound as an environmental hazard, but no ecotoxicity data are provided in other studies. Researchers must validate these claims via in-house testing.
  • Data Gaps : Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) are available. Address this via in vitro ADME assays (Caco-2 permeability, microsomal stability) .

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